molecular formula C16H24Cl2N2O2S B11267994 N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11267994
M. Wt: 379.3 g/mol
InChI Key: PYFOHPFCTLEDKK-CPNJWEJPSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 2,4-dichlorophenyl group and the nonane-1-sulfonohydrazide moiety contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the hydrazone functional group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2,5-dimethoxybenzene-1-sulfonohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific combination of the 2,4-dichlorophenyl group and the nonane-1-sulfonohydrazide moiety.

Properties

Molecular Formula

C16H24Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H24Cl2N2O2S/c1-2-3-4-5-6-7-8-11-23(21,22)20-19-13-14-9-10-15(17)12-16(14)18/h9-10,12-13,20H,2-8,11H2,1H3/b19-13+

InChI Key

PYFOHPFCTLEDKK-CPNJWEJPSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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